![molecular formula C16H13BrClN3O4S B14800407 2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)
2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-chlorophenoxy)-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes bromine, chlorine, and nitro functional groups, makes it an interesting subject for research in chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Halogenation: Introduction of bromine and chlorine atoms into the phenoxy ring.
Nitration: Addition of a nitro group to the methylphenyl ring.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Thioamide Formation: Conversion of the amide to a thioamide using reagents like Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide group to a sulfonamide.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen and nitro groups can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(4-bromo-2-chlorophenoxy)acetic acid: Similar structure but lacks the thioamide and nitro groups.
N-(2-methyl-3-nitrophenyl)acetamide: Similar structure but lacks the phenoxy and halogen groups.
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H13BrClN3O4S |
|---|---|
分子量 |
458.7 g/mol |
IUPAC名 |
2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C16H13BrClN3O4S/c1-9-12(3-2-4-13(9)21(23)24)19-16(26)20-15(22)8-25-14-6-5-10(17)7-11(14)18/h2-7H,8H2,1H3,(H2,19,20,22,26) |
InChIキー |
WKEGHFWRUISGJG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


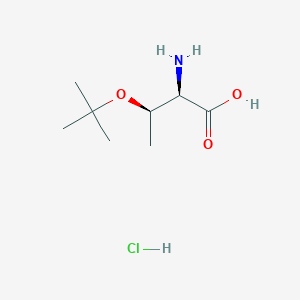

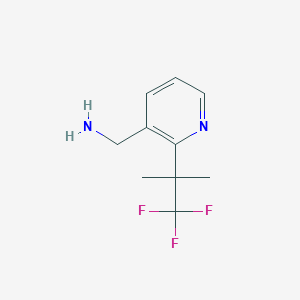

![L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)
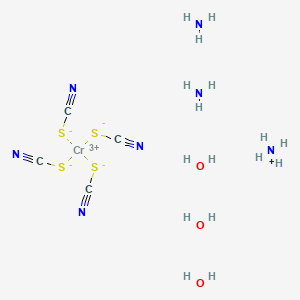
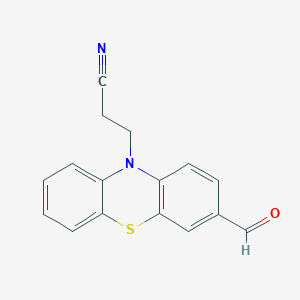
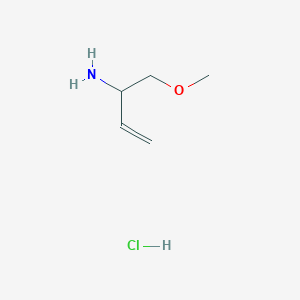

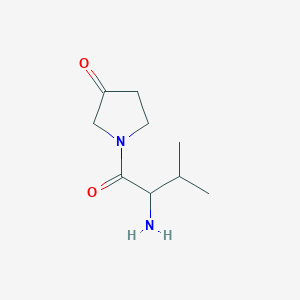
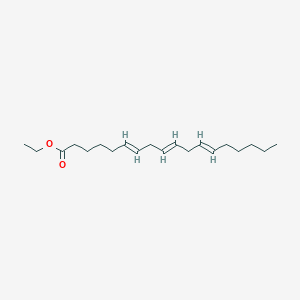
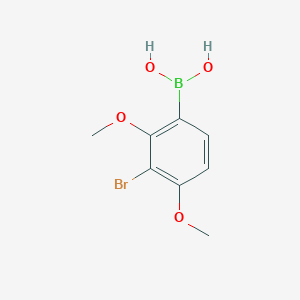
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14800395.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
